molecular formula CH4N6O2S B14762522 Methane;sulfuryl diazide

Methane;sulfuryl diazide

Cat. No.: B14762522
M. Wt: 164.15 g/mol
InChI Key: DAALVJTUWLSAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Methane;sulfuryl diazide can be synthesized through the reaction of sulfuryl chloride (SO2Cl2) with sodium azide (NaN3) using acetonitrile as a solvent . The reaction is as follows: [ \text{SO}_2\text{Cl}_2 + 2 \text{NaN}_3 \rightarrow \text{SO}_2(\text{N}_3)_2 + 2 \text{NaCl} ]

This method allows for the formation of sulfuryl diazide while minimizing the risks associated with its highly explosive nature. Industrial production methods often involve careful control of reaction conditions to ensure safety and yield.

Chemical Reactions Analysis

Methane;sulfuryl diazide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sulfuryl chloride, sodium azide, and various organic solvents. The major products formed from these reactions are azides, nitrogen gas, sulfur dioxide, and hydrazoic acid.

Mechanism of Action

The mechanism of action of methane;sulfuryl diazide involves the transfer of the diazo group to primary amines, forming azides. This reaction is facilitated by the highly reactive nature of the diazo group, which can readily form nitrogen gas and other byproducts. The molecular targets and pathways involved include the nucleophilic attack of the amine group on the diazo compound, leading to the formation of the azide product .

Comparison with Similar Compounds

Methane;sulfuryl diazide can be compared with other diazo transfer reagents such as trifluoromethanesulfonyl azide (TfN3) and imidazole-1-sulfonyl azide hydrogen sulfate . These compounds share similar reactivity but differ in terms of stability and safety. For example:

These comparisons highlight the uniqueness of this compound in terms of its explosive nature and specific applications in organic synthesis and chemical biology.

Properties

Molecular Formula

CH4N6O2S

Molecular Weight

164.15 g/mol

IUPAC Name

methane;sulfuryl diazide

InChI

InChI=1S/CH4.N6O2S/c;1-3-5-9(7,8)6-4-2/h1H4;

InChI Key

DAALVJTUWLSAPV-UHFFFAOYSA-N

Canonical SMILES

C.[N-]=[N+]=NS(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.